

Synthesis and Characterization of 2-Isobutoxyaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Isobutoxyaniline

Cat. No.: B008955

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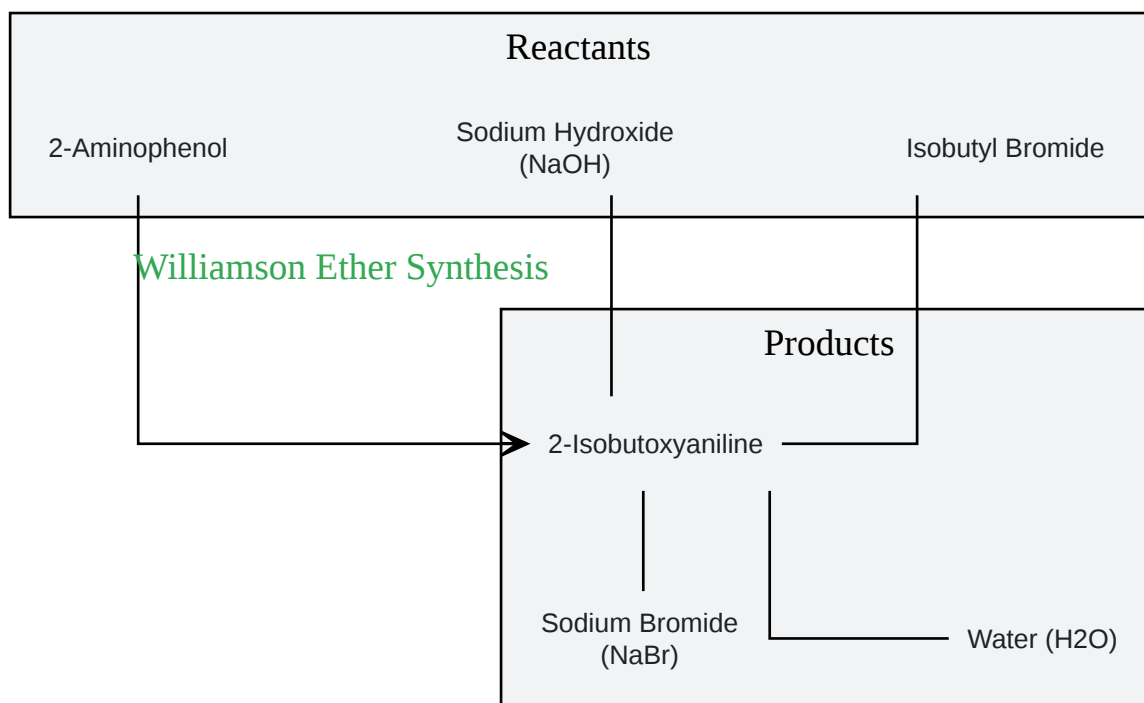
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of **2-isobutoxyaniline**, a valuable intermediate in pharmaceutical and chemical research. The document details a robust synthetic protocol, outlines key characterization methodologies, and presents expected data in a clear, structured format.

Synthesis of 2-Isobutoxyaniline

The synthesis of **2-isobutoxyaniline** is most effectively achieved via the Williamson ether synthesis. This method involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the sodium salt of 2-aminophenol is reacted with an isobutyl halide (e.g., isobutyl bromide) to yield the desired **2-isobutoxyaniline**.

Reaction Scheme



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Caption: Reaction scheme for the synthesis of **2-isobutoxyaniline**.

Experimental Protocol

This protocol is adapted from established Williamson ether synthesis procedures.^[1]

Materials:

- 2-Aminophenol
- Sodium Hydroxide (NaOH)
- Isobutyl Bromide
- Ethanol (absolute)
- Diethyl ether
- Saturated sodium chloride solution (brine)

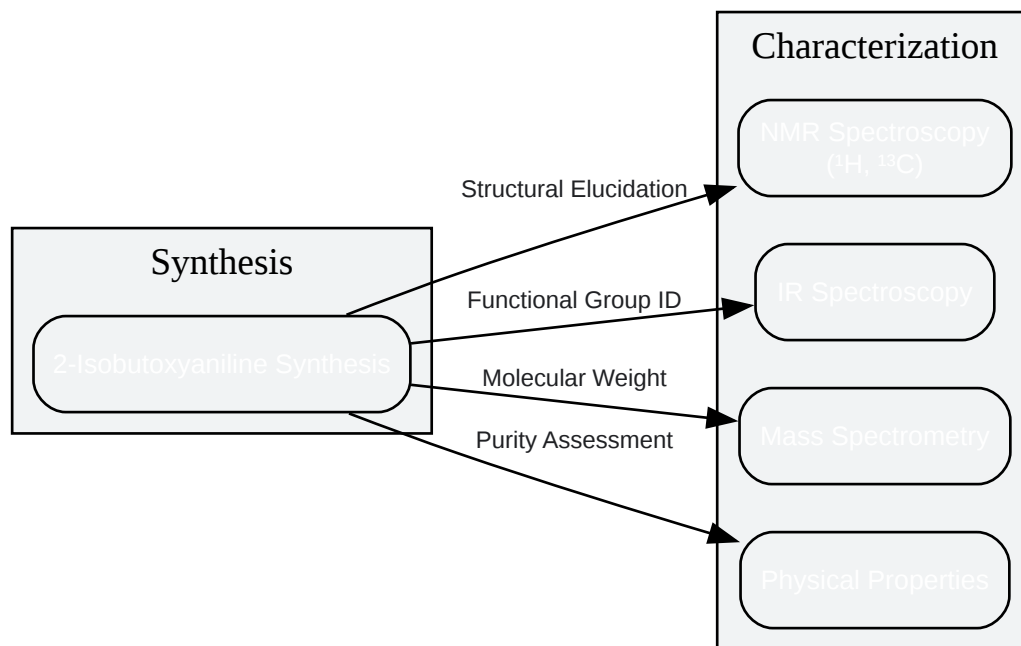
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- **Formation of the Alkoxide:** In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminophenol (1.0 eq) in absolute ethanol. To this solution, add sodium hydroxide (1.05 eq) pellets portion-wise with stirring. The mixture will warm up as the sodium phenoxide salt forms. Stir the mixture until all the sodium hydroxide has dissolved.
- **Alkylation:** To the freshly prepared sodium 2-aminophenoxide solution, add isobutyl bromide (1.1 eq) dropwise through the condenser.
- **Reaction:** Heat the reaction mixture to reflux using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator. To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with water and then with a saturated sodium chloride solution (brine).
- **Isolation and Purification:** Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure to obtain the crude **2-isobutoxyaniline**. The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Characterization of 2-Isobutoxyaniline

The structure and purity of the synthesized **2-isobutoxyaniline** can be confirmed using a combination of spectroscopic and physical methods.



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Caption: Logical workflow for the characterization of **2-isobutoxyaniline**.

Physical Properties

Property	Expected Value
Appearance	Colorless to pale yellow liquid
Molecular Formula	C ₁₀ H ₁₅ NO
Molecular Weight	165.23 g/mol
Boiling Point	Data not available; expected to be > 200 °C at atmospheric pressure.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **2-isobutoxyaniline** based on the analysis of its functional groups and data from analogous compounds.[\[2\]](#)[\[3\]](#)[\[4\]](#)

¹H NMR Spectroscopy (Expected Chemical Shifts)

Protons	Chemical Shift (δ, ppm)	Multiplicity	Integration
Aromatic-H	6.7 - 7.2	m	4H
-NH ₂	3.5 - 4.5	br s	2H
-O-CH ₂ -	3.8 - 4.0	d	2H
-CH(CH ₃) ₂	1.9 - 2.2	m	1H
-CH(CH ₃) ₂	0.9 - 1.1	d	6H

¹³C NMR Spectroscopy (Expected Chemical Shifts)

Carbon	Chemical Shift (δ, ppm)
Aromatic C-O	145 - 150
Aromatic C-N	138 - 142
Aromatic C-H	110 - 125
-O-CH ₂ -	70 - 75
-CH(CH ₃) ₂	28 - 32
-CH(CH ₃) ₂	18 - 22

IR Spectroscopy (Expected Absorption Bands)

Functional Group	Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (Amine)	3300 - 3500	Medium, Doublet
C-H Stretch (Aromatic)	3000 - 3100	Medium
C-H Stretch (Aliphatic)	2850 - 3000	Strong
C=C Stretch (Aromatic)	1450 - 1600	Medium
C-O Stretch (Ether)	1200 - 1260	Strong
C-N Stretch (Amine)	1250 - 1340	Medium

Mass Spectrometry (Expected Fragmentation)

m/z	Interpretation
165	[M] ⁺ (Molecular Ion)
109	[M - C ₄ H ₈] ⁺ (Loss of isobutylene)
92	[C ₆ H ₆ NO] ⁺
77	[C ₆ H ₅] ⁺

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- To cite this document: BenchChem. [Synthesis and Characterization of 2-Isobutoxyaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b008955#synthesis-and-characterization-of-2-isobutoxyaniline]

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